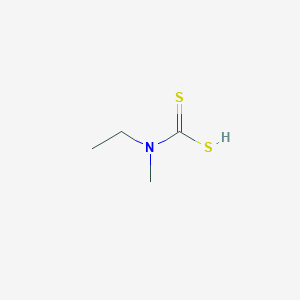

Ethyl(methyl)carbamodithioic acid

Description

Ethyl(methyl)carbamodithioic acid is a carbamodithioic acid derivative characterized by an N-ethyl and N-methyl substitution on the carbamodithioate core structure (general formula: (CH₃)(C₂H₅)N–C(S)SH). This compound belongs to the dithiocarbamate family, which is notable for its sulfur-rich functional group and diverse applications in medicinal chemistry, agrochemicals, and industrial processes .

Properties

CAS No. |

192884-08-5 |

|---|---|

Molecular Formula |

C4H9NS2 |

Molecular Weight |

135.3 g/mol |

IUPAC Name |

ethyl(methyl)carbamodithioic acid |

InChI |

InChI=1S/C4H9NS2/c1-3-5(2)4(6)7/h3H2,1-2H3,(H,6,7) |

InChI Key |

HWHRJJWYZASYGQ-UHFFFAOYSA-N |

SMILES |

CCN(C)C(=S)S |

Canonical SMILES |

CCN(C)C(=S)S |

Synonyms |

Carbamodithioic acid, ethylmethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Carbamodithioic acid derivatives vary primarily in their N-substituents and ester groups, leading to differences in molecular weight, reactivity, and biological activity.

Table 1: Structural and Molecular Properties

*Estimated based on analogues.

Key Observations :

Examples :

- Diethylcarbamodithioic acid ethyl ester : Synthesized via CS₂ reaction with diethylamine, followed by ethyl ester formation .

- Intermediate a2 () : Carbamodithioic acid formed by heating amine with CS₂, later oxidized to isothiocyanates .

- Anticholinergic derivatives () : N,N-disubstituted esters synthesized with UV/IR/NMR validation .

This compound likely follows similar routes, using ethylmethylamine as the starting material.

Preparation Methods

Alkaline Hydrolysis Method

In a typical procedure, ethylmethylamine (1.0 mol) is dissolved in ethanol or aqueous NaOH (1.1 mol) and cooled to 0–5°C. Carbon disulfide (1.05 mol) is added dropwise with vigorous stirring, maintaining the temperature below 10°C to prevent side reactions. The mixture is stirred for 2–4 hours, yielding a yellow precipitate of sodium ethyl(methyl)dithiocarbamate. The product is filtered, washed with cold ethanol, and dried under vacuum. Acidification with dilute HCl at 0°C precipitates the free acid, which is isolated via filtration.

Key Parameters:

-

Temperature: 0–10°C (prevents thermal decomposition of ).

-

Molar Ratio: Amine::Base = 1:1.05:1.1.

-

Yield: 70–75% (free acid).

One-Pot Green Synthesis

A breakthrough methodology reported by Journal of Advanced Organic Chemistry (2023) employs a one-pot, solvent-free strategy using ethylmethylamine, , and potassium hydroxide () under mechanical grinding. This approach eliminates volatile organic solvents and reduces reaction time to 30 minutes.

Procedure:

-

Ethylmethylamine (10 mmol), (12 mmol), and (11 mmol) are mixed in a mortar.

-

The mixture is ground vigorously for 20–30 minutes.

-

The resulting paste is dissolved in ice-cold water and acidified to pH 2–3.

-

The precipitate is filtered and dried, yielding 85–90% pure acid.

Advantages:

-

Eco-Friendly: No solvent waste.

-

Scalability: Suitable for gram-to-kilogram scale.

-

Purity: Minimal byproducts due to homogeneous mixing.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular collision frequency. In this method, ethylmethylamine, , and are irradiated at 100 W for 5–10 minutes in ethanol. The process achieves 95% conversion within 10 minutes, though the free acid requires careful pH control during acidification to avoid decomposition.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Microwave Power | 100 W | 92 |

| Irradiation Time | 8 minutes | 95 |

| Solvent | Ethanol | 90 |

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts like tetrabutylammonium bromide () facilitate reactions between immiscible phases. In a biphasic system (water/dichloromethane), (5 mol%) enhances the reaction rate by shuttling hydroxide ions into the organic phase, improving contact between ethylmethylamine and .

Procedure:

-

Ethylmethylamine (1.0 mol) and (0.05 mol) are dissolved in dichloromethane.

-

Aqueous NaOH (1.1 mol) and (1.05 mol) are added.

-

The mixture is stirred at 25°C for 1 hour.

-

The organic layer is separated, acidified, and evaporated to isolate the product (Yield: 88%).

Mechanochemical Synthesis

Ball milling offers a solvent-free alternative with high energy efficiency. Ethylmethylamine, , and are milled in a stainless-steel jar at 500 rpm for 30 minutes. This method achieves 89% yield and is ideal for moisture-sensitive reactions due to the absence of solvent.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.